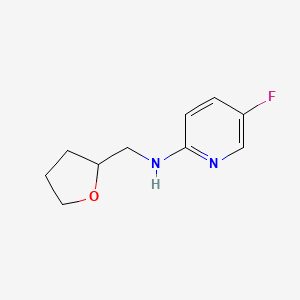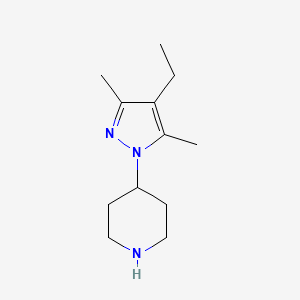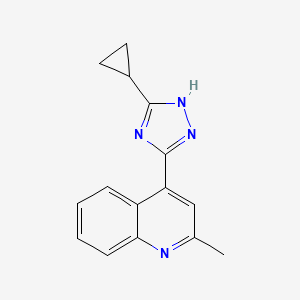
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and has a cyclic structure containing three carbon atoms and one nitrogen atom. The unique structure of this compound makes it an attractive target for synthesis and study.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole is not fully understood. However, studies have shown that this compound may act by inhibiting specific enzymes or proteins in the body that are involved in disease progression. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole. These studies have shown that this compound has the ability to modulate various signaling pathways in the body, leading to changes in gene expression and protein activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, this compound has been shown to have low toxicity, making it a safe choice for use in experiments. However, one limitation is that the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole. One area of interest is its potential use in combination with other therapeutic agents to enhance their efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for use in experiments.
Synthesemethoden
The synthesis of 3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole can be achieved through several methods. One common method involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole with 2,2-dimethylpropylamine in the presence of a catalyst such as sodium hydride. Another method involves the reaction of 3-cyclopropyl-1,2,4-triazole with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in various areas of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and reduce inflammation in the body.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)6-8-11-9(13-12-8)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHJCPFDSMJFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(2,2-dimethylpropyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)







